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This technical guide provides a comprehensive overview of the Insulin-like Growth Factor 1
Receptor (IGF1R) and its substrate specificity, a critical aspect of its function in cellular
signaling and a key consideration in drug development. This document details the primary
substrates of IGF1R, the signaling pathways they initiate, quantitative data on their interactions,
and detailed experimental protocols for their study.

Introduction to IGF1R and Substrate Recognition

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine
kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1] Upon
binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational
change, leading to the autophosphorylation of several tyrosine residues within its intracellular
kinase domain.[2][3] This autophosphorylation event creates docking sites for a variety of
intracellular substrate proteins, initiating a cascade of downstream signaling events. The
specificity of these interactions is crucial for determining the cellular response to IGF-1
stimulation.

The primary recognition sites for many IGF1R substrates are phosphotyrosine residues. Key
substrates contain phosphotyrosine-binding (PTB) domains or Src homology 2 (SH2) domains
that recognize specific phosphotyrosine motifs on the activated IGF1R.[3] One of the most well-
characterized docking sites is the NPXY motif in the juxtamembrane region of the IGF1R,
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which is recognized by the PTB domains of Insulin Receptor Substrate (IRS) proteins and Shc.

[3]14]

Key Substrates of IGF1R

IGF1R phosphorylates a range of intracellular substrates, with the most prominent being the
Insulin Receptor Substrate (IRS) family and the Src homology 2 domain-containing (Shc) family
of adaptor proteins. Other important substrates that modulate and diversify IGF1R signaling
have also been identified.

Insulin Receptor Substrate (IRS) Proteins

The IRS family, particularly IRS-1 and IRS-2, are major substrates of IGF1R.[1][3] Upon binding
to the activated IGF1R, IRS proteins are phosphorylated on multiple tyrosine residues, creating
docking sites for various SH2 domain-containing proteins.[2] This leads to the activation of
major signaling pathways, most notably the PISK/AKT pathway, which is central to cell survival
and metabolism.[2]

Shc Adaptor Proteins

Shc proteins are another critical class of IGF1R substrates.[1] Phosphorylation of Shc by
IGF1R leads to the recruitment of the Grb2-Sos complex, which in turn activates the Ras-
MAPK signaling cascade, a key pathway for cell proliferation and differentiation.[2]

Other Substrates

Beyond IRS and Shc, IGF1R has been shown to interact with and phosphorylate a number of
other proteins that contribute to the complexity of its signaling network. These include:

Gabl (Grb2-associated-binding protein 1): A docking protein that can amplify and integrate
signals from receptor tyrosine kinases.

e C-terminal Src kinase (Csk): A negative regulator of Src family kinases, suggesting a role for
IGF1R in modulating Src activity.

e Grb10: An adaptor protein that can negatively regulate IGF1R signaling.

o Crkll and CrkL: Adaptor proteins involved in cell migration.
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o RACK1 (Receptor for Activated C Kinase 1): A scaffolding protein that can modulate IGF1R
signaling.

» FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase involved in cell adhesion and
migration.

Quantitative Analysis of IGF1R-Substrate
Interactions

The affinity and kinetics of IGF1R-substrate interactions are critical determinants of signaling
strength and duration. While comprehensive quantitative data for all substrates is not available
in a single source, studies using techniques like Surface Plasmon Resonance (SPR) have
provided valuable insights.

Affinity Dissociatio .
Receptor Experiment
Substrate Constant n Constant Reference
State al Method
(Ka) (M) (Kd) (nM)

Surface
Phosphorylat  (8.06 + 5.18)
IRS-1 ~0.12 Plasmon [5]
ed IGF1R x 10°
Resonance
Surface

Unphosphoryl  (9.81 £ 4.61)
IRS-1 ~1.02 Plasmon [5]
ated IGF1R x 108
Resonance

Note: The dissociation constant (Kd) was calculated as 1/Ka from the provided affinity
constants.
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Experiment
Enzyme Substrate Km (pM) kcat (min—*) al Reference
Conditions
IGF1R _
(phosphorylat ~ Peptid in vitro
osphoryla eptide
prosprory .p. 91+8 749 = 22 radiometric [6]
ed, full- (biotinylated)
assay
length)
IGF1R .
(unphosph Peptid In vitro
unphosphor eptide
phosphory -p- 66 + 17 62+5 radiometric [6]
lated, full- (biotinylated)
assay
length)
In vitro
radiometric
IGF1R ATP 89+ 18 - assay with [6]
peptide
substrate

IGF1R Signaling Pathways

The phosphorylation of substrates by IGF1R initiates two main signaling cascades: the PI3K-
AKT/PKB pathway and the Ras-MAPK pathway. Other pathways are also activated,
contributing to the diverse cellular effects of IGF-1.

PI3K-AKT/PKB Pathway

This pathway is primarily activated through the phosphorylation of IRS proteins.
Phosphorylated IRS serves as a docking site for the p85 regulatory subunit of Phosphoinositide
3-kinase (PI13K), leading to its activation. Activated PI3K then phosphorylates PIP2 to generate
PIP3, which in turn recruits and activates AKT (also known as Protein Kinase B). Activated AKT
phosphorylates a multitude of downstream targets to promote cell survival, growth, and
metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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